methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Description
Methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring a fused imidazo-thiazole core. The structure includes a 3-chlorophenyl substituent at position 6, a ketone group at positions 5 and 7, and a methyl ester at position 2. The imidazo-thiazole scaffold is notable for its structural rigidity and ability to interact with biological targets through hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
methyl 6-(3-chlorophenyl)-5,7-dioxo-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-12(18)11-16-9(6-21-11)10(17)15(13(16)19)8-4-2-3-7(14)5-8/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLQFJSQEJKGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that both indole and thiazole derivatives, which are part of the compound’s structure, have significant biological activities. Indole derivatives play a crucial role in cell biology and are used for the treatment of various disorders. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs.
Mode of Action
Thiazole derivatives are known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
It is known that indole derivatives play a significant role in cell biology and can affect various biochemical pathways. Similarly, thiazole derivatives have been found in many biologically active compounds, suggesting they may also interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability.
Result of Action
Given the biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have a range of potential effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
Methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of an imidazole ring fused with a thiazole moiety. The chlorophenyl group enhances its lipophilicity and potentially its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₄S |
| Molecular Weight | 314.73 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-c][1,3]thiazoles exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial activity.
Anticancer Potential
Imidazole and thiazole derivatives have been investigated for their anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways or signal transduction. Research on related compounds has shown inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
Case Studies
- Study on Antimicrobial Activity : A study published in 2020 evaluated the antimicrobial properties of various thiazole derivatives. This compound was included in the screening and demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another investigation focused on the anticancer effects of imidazole derivatives found that similar compounds inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Modulation : It could inhibit key enzymes that facilitate disease progression.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate with related heterocyclic derivatives, focusing on structural features, synthesis routes, and biological activities.
Structural Analogues and Substitution Patterns
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles Key Differences: These compounds replace the imidazo-thiazole core with a 1,3,4-thiadiazole ring. Activity: Compound 9b (IC₅₀ = 2.94 µM against HepG2) demonstrates that electron-withdrawing groups (e.g., chloro) enhance activity against hepatocellular carcinoma .
5-(4-Substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles
- Key Differences : The thiazole ring here lacks the fused imidazole system. The diazenyl group at position 5 provides a planar geometry conducive to intercalation.
- Activity : Compound 12a shows dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), suggesting that substituent flexibility improves broad-spectrum efficacy .
Thiazol-5-ylmethyl Derivatives (Pharmacopeial Forum 2017)
- Key Differences : These derivatives feature a thiazole ring linked to a carbamate group, differing significantly in backbone complexity. The hydroperoxypropan-2-yl substituent in compound m introduces oxidative functionality, which may influence stability .
SAR Insights :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity, as seen in compound 9b .
- Fused ring systems (e.g., imidazo-thiazole) may improve metabolic stability compared to monocyclic thiazoles.
- Ester vs. carbamate : The methyl ester in the target compound could offer better solubility than carbamates, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
